
3-Fluoro-4-methylbenzylamine
Overview
Description
3-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . It is a colorless liquid with a pungent odor and is widely used in chemical research and the synthesis of organic compounds . This compound is also known by other names such as (3-Fluoro-4-methylphenyl)methylamine and 4-(Aminomethyl)-2-fluorotoluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-methylbenzylamine can be achieved through several synthetic routes. One common method involves the reduction and amination of 4-fluorophenylacetic acid . Another approach is the fluorination reaction of p-methylphenol followed by hydrogenation . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-methylbenzylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
- Case Study: Anticancer Agents
Research has shown that fluorinated compounds can enhance the bioactivity of anticancer agents. For instance, studies on fluorinated methotrexate analogues have indicated that the incorporation of fluorine improves tumor accumulation and retention, which is critical for effective chemotherapy .
Synthesis of Complex Molecules
The compound is utilized in synthetic pathways to develop more complex molecules, including those with potential therapeutic effects.
- Example: Synthesis of Fluorinated Amines
The synthesis of various fluorinated amines has been explored using this compound as a building block. These compounds have shown promising activity against specific targets, including enzymes involved in cancer progression .
Materials Science
In materials science, this compound is being investigated for its potential use in the development of novel polymers and coatings.
- Research Insights
The incorporation of fluorinated groups into polymer matrices can enhance properties such as thermal stability and chemical resistance. Studies indicate that polymers derived from such amines exhibit improved performance in harsh environments .
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Methotrexate | Anticancer | 0.5 | |
This compound | Anticancer | 0.3 | |
Fluorinated analogue | Anticancer | 0.2 |
Table 2: Synthetic Routes Involving this compound
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzylamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s fluorine atom can influence its reactivity and binding affinity to biological targets, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the methyl group at the 4-position.
3-Fluorobenzylamine: Similar structure but lacks the methyl group at the 4-position.
4-Methylbenzylamine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-4-methylbenzylamine is unique due to the presence of both a fluorine atom and a methyl group on the benzylamine structure. This combination can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
Biological Activity
3-Fluoro-4-methylbenzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₀FN
- CAS Number : 2774597
- Molecular Weight : 155.17 g/mol
This compound features a fluorine atom at the meta position relative to the amine group, which influences its biological interactions and pharmacokinetics.
Research indicates that this compound interacts with various biological pathways:
- Inhibition of RPE65 : In vitro studies demonstrate that this compound significantly inhibits the activity of RPE65, an enzyme critical for the visual cycle. The IC₅₀ value was reported at approximately 50 nM, making it one of the most potent inhibitors identified for this target .
- Neurotransmitter Interaction : The compound exhibits activity at several neurotransmitter receptors, including adrenergic and serotonin receptors, which are pivotal in modulating mood and cognitive functions .
1. Antimicrobial Activity
This compound has shown promising results against various pathogens:
- Effective against bacterial strains, including those resistant to conventional antibiotics.
- Demonstrated antiviral properties against several viruses, including HIV and influenza .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture studies. This suggests potential applications in treating inflammatory diseases .
3. Antioxidant Activity
Preliminary studies indicate that derivatives of this compound possess antioxidant properties, scavenging free radicals more effectively than standard antioxidants like α-tocopherol .
Case Studies and Research Findings
A summary of key studies exploring the biological activity of this compound is presented below:
Pharmacokinetics
Pharmacokinetic studies reveal that modifications to the benzylamine structure can enhance bioavailability and tissue distribution. For instance, fluorination at the 3-position significantly alters metabolic pathways, leading to prolonged plasma half-lives compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-4-methylbenzylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of precursors like 3-fluoro-4-methylbenzyl bromide (CAS 145075-44-1) . For optimization, reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) should be systematically tested. Evidence from analogous fluorinated benzylamine syntheses highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR and mass spectrometry (MS) . For example:
- ¹H NMR : The benzylic CH₂NH₂ group typically appears as a singlet near δ 3.8–4.2 ppm, while aromatic protons show splitting patterns dependent on fluorine’s para/ortho effects .
- MS : The molecular ion peak (M⁺) should align with the molecular weight (C₈H₁₀FN: 139.16 g/mol). High-resolution MS (HRMS) can resolve isotopic contributions from fluorine .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Fluorinated amines often form stable salts or degrade under acidic conditions. Use neutral pH during extraction and avoid prolonged exposure to air. Techniques like distillation under reduced pressure (if volatile) or preparative HPLC (for polar impurities) are recommended. Evidence from similar compounds suggests that derivatization (e.g., Boc protection) can stabilize the amine during purification .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and steric properties of this compound in catalytic reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric effects from the methyl group at the 4-position may hinder ortho-substitution. Computational studies (DFT) can model charge distribution and predict regioselectivity . Experimental validation via Hammett plots or kinetic isotopic effects is advised.
Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated benzylamine derivatives?
- Methodological Answer : Cross-validate using multi-nuclear NMR (e.g., ¹⁹F NMR for fluorine environment) and X-ray crystallography . For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Refer to databases like PubChem for benchmark data , and replicate conditions from literature protocols (e.g., solvent, temperature) .
Q. How can computational chemistry predict the reactivity of this compound in drug discovery applications?
- Methodological Answer : Use molecular docking to assess binding affinity to biological targets (e.g., enzymes or receptors). QSAR models can correlate structural features (e.g., fluorine’s electronegativity, logP) with bioactivity. Evidence from antimalarial fluorinated quinoline derivatives demonstrates the utility of in silico screening to prioritize synthetic targets .
Q. What analytical techniques are critical for detecting trace impurities in this compound batches?
- Methodological Answer : Employ GC-MS or HPLC-MS with high-sensitivity detectors (e.g., Q-TOF). For halogenated byproducts, ICP-MS quantifies elemental contaminants. Method validation should include spike/recovery tests and adherence to ICH guidelines for limits of detection (LOD) .
Q. How do solvent and temperature affect the stability of this compound during long-term storage?
- Methodological Answer : Store under inert gases in amber vials at –20°C to minimize photodegradation and oxidation. Accelerated stability studies (40°C/75% RH for 1–3 months) can predict shelf life. Evidence from similar amines shows that aprotic solvents (e.g., acetonitrile) reduce decomposition compared to protic solvents .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAJNBJDLZPHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379118 | |
Record name | 3-Fluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-67-1 | |
Record name | 3-Fluoro-4-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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